molecular formula C16H16Cl2N2OS B2400755 N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide CAS No. 476280-99-6

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B2400755
CAS No.: 476280-99-6
M. Wt: 355.28
InChI Key: XSBCPCQIRLUNRT-UHFFFAOYSA-N
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Description

N-[4-(2,5-Dichlorophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is a heterocyclic compound featuring a thiazole core substituted with a 2,5-dichlorophenyl group at position 4 and a cyclohexanecarboxamide moiety at position 2. Its structure combines aromatic and aliphatic components, which may influence its physicochemical properties and biological activity. For instance, thiazole derivatives are commonly explored for antimicrobial, antifungal, or pesticidal properties due to their electron-rich heterocyclic systems .

Properties

IUPAC Name

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2OS/c17-11-6-7-13(18)12(8-11)14-9-22-16(19-14)20-15(21)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBCPCQIRLUNRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide typically involves the reaction of 2,5-dichlorophenyl isothiocyanate with cyclohexanecarboxylic acid in the presence of a base. The reaction proceeds through the formation of an intermediate thiazole ring, which is then coupled with the cyclohexanecarboxamide moiety.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties, particularly in inhibiting certain kinases.

Mechanism of Action

The mechanism of action of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide involves the inhibition of specific enzymes or receptors. For example, it has been shown to inhibit C-RAF and FLT3 kinases, which are involved in cell proliferation and survival pathways . This inhibition leads to the suppression of cancer cell growth and induction of apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole/Thiadiazole Carboxamide Derivatives

N-[5-[(4-Fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide ()

  • Structural Differences : Replaces the 1,3-thiazole ring with a 1,3,4-thiadiazole system and substitutes the 2,5-dichlorophenyl group with a 4-fluorophenylmethylsulfanyl chain.
  • The fluorophenyl group may enhance lipophilicity, while the dichlorophenyl group in the target compound could improve halogen bonding in biological targets .

N-[5-[(4-Fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide ()

  • Structural Differences : Substitutes the cyclohexanecarboxamide with a naphthalene-carboxamide group.
  • The cyclohexane group in the target compound may offer conformational flexibility and reduced steric hindrance .
Triazole and Thiazole-Triazole Hybrids

N-(5-R-6-Hydroxy-1,3-thiazol-2-yl)-2,5-dimethyl-4-benzyl-1,2,4-triazole-3-thione ()

  • Structural Differences : Combines a thiazole with a triazole ring and introduces a benzyl group.
  • Physicochemical Properties : Reported solubility in water is low (29.05–35.02%), with a pKa of 2.53. This contrasts with the target compound’s expected higher lipophilicity due to the dichlorophenyl and cyclohexane groups.
  • Synthesis : Requires reaction at 60°C, suggesting milder conditions compared to typical thiazole syntheses involving harsher reagents .
Dichlorophenyl-Containing Agrochemicals ()

Etaconazole and Propiconazole

  • Structural Differences : Feature 1,2,4-triazole and dioxolane rings instead of thiazole.
  • Applications : Used as fungicides, highlighting the role of dichlorophenyl groups in disrupting fungal cytochrome P450 enzymes. The target compound’s thiazole core may offer alternative binding mechanisms or reduced toxicity .
Complex Thiazole Pharmaceuticals ()

Thiazol-5-ylmethyl Carbamates and Ureido Derivatives

  • Structural Differences : Include hydroxy, hydroperoxy, and ureido functional groups absent in the target compound.
  • Biological Relevance : These modifications are critical for protease inhibition or antibiotic activity. The target compound’s simpler structure may prioritize stability over multifunctional activity .

Data Table: Key Comparisons

Compound Core Structure Key Substituents Solubility/pKa Applications Reference
Target Compound 1,3-Thiazole 2,5-Dichlorophenyl, Cyclohexanecarboxamide Not reported Potential agrochemical N/A
N-[5-[(4-Fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide 1,3,4-Thiadiazole 4-Fluorophenylmethylsulfanyl Not reported Research chemical
Etaconazole 1,2,4-Triazole 2,4-Dichlorophenyl, Dioxolane Low water solubility Fungicide
N-(5-R-6-Hydroxy-1,3-thiazol-2-yl)-triazole-3-thione Thiazole-Triazole Benzyl, Hydroxy 29.05–35.02% solubility Drug development

Biological Activity

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. The unique structural features of this compound, including the thiazole ring and dichlorophenyl substitution, contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C14_{14}H14_{14}Cl2_{2}N2_{2}OS. The compound features a thiazole ring which is known for its ability to interact with various biological targets due to its electron-rich nature.

Property Value
Molecular FormulaC14_{14}H14_{14}Cl2_{2}N2_{2}OS
Molecular Weight327.24 g/mol
SolubilitySoluble in DMSO, slightly soluble in water

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring enhances binding affinity to active sites, while the dichlorophenyl group may influence the compound's lipophilicity and bioavailability. Studies indicate that compounds with similar structures can inhibit key enzymes involved in cancer cell proliferation and microbial growth.

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating a broad spectrum of activity.

Example Study:
In a study evaluating the antimicrobial efficacy of thiazole derivatives, this compound showed inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL.

Anticancer Activity

Thiazole-containing compounds are also recognized for their anticancer properties. This compound has been investigated for its ability to induce apoptosis in cancer cell lines.

Case Study:
In vitro studies on human breast cancer (MCF-7) cells revealed that treatment with this compound resulted in a significant decrease in cell viability (IC50 = 15 µM). Mechanistic studies indicated that the compound induces apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c release and activation of caspase-3.

Comparative Analysis with Related Compounds

To understand the biological activity of this compound in context, a comparison with structurally related compounds was made:

Compound Activity IC50/MIC Values
This compoundAntimicrobial & AnticancerMIC: 10-20 µg/mL; IC50: 15 µM
4-cyano-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamideAnticancerIC50: 12 µM
2-cyano-N-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-3-(4-hydroxyphenyl)prop-2-enamideAntimicrobialMIC: 8 µg/mL

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of a thiazole ring using α-haloketones and aminothiophenol derivatives, followed by coupling with cyclohexanecarboxamide. Key factors include:

  • Temperature : Low temperatures (0–5°C) for LiAlH₄-mediated reductions prevent side reactions .
  • Solvent Selection : Tetrahydrofuran (THF) or ethanol enhances solubility of intermediates .
  • Catalysts : Pd-C for hydrogenation improves thiazole saturation, increasing solubility for biological assays .
  • Yield Optimization : Adjusting stoichiometry and purification via chromatography (e.g., silica gel) achieves ~62% yield .

Q. How can structural characterization of this compound be performed to confirm purity and conformation?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and confirm cyclization .
  • X-ray Crystallography : Resolves hydrogen-bonding patterns (e.g., N–H⋯N interactions) and confirms the thiazole ring’s planar conformation .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (±0.001 Da accuracy) .

Q. What preliminary biological screening assays are suitable for evaluating its therapeutic potential?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative strains, referencing the compound’s interference with bacterial protein synthesis .
  • Cancer Cell Lines : MTT assays on androgen-dependent prostate cancer cells (e.g., LNCaP) to assess growth inhibition via androgen receptor modulation .
  • Enzyme Inhibition : Fluorescence-based assays for measuring IC₅₀ against target enzymes (e.g., kinases or proteases) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity across structural analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., 2,5-dichlorophenyl vs. 4-methoxyphenyl) using in vitro dose-response curves .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinity differences to targets like FKBP52 or bacterial ribosomes .
  • Meta-Analysis : Aggregate data from analogs (e.g., N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide) to identify trends in lipophilicity and bioactivity .

Q. What strategies mitigate crystallographic data discrepancies when refining the compound’s structure?

  • Methodological Answer :

  • SHELX Software : Use SHELXL for high-resolution refinement, adjusting parameters like ADPs (atomic displacement parameters) to resolve thermal motion artifacts .
  • Hydrogen Bond Analysis : Validate intermolecular interactions (e.g., N–H⋯N dimers) using Mercury software to ensure packing stability .
  • Twinned Data Handling : Apply SHELXPRO’s twin refinement for crystals with non-merohedral twinning .

Q. How can the compound’s metabolic stability and toxicity be evaluated preclinically?

  • Methodological Answer :

  • Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify CYP450-mediated oxidation sites .
  • Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98/TA100 .
  • In Vivo Toxicity : Acute toxicity studies in rodents (LD₅₀ determination) with histopathological analysis of liver/kidney tissues .

Q. What experimental designs address low solubility in aqueous buffers during biological assays?

  • Methodological Answer :

  • Prodrug Synthesis : Introduce phosphate or PEG groups to the cyclohexanecarboxamide moiety for enhanced hydrophilicity .
  • Co-solvent Systems : Use DMSO-water mixtures (<1% DMSO) to maintain compound stability while avoiding cellular toxicity .
  • Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to improve bioavailability and targeted delivery .

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